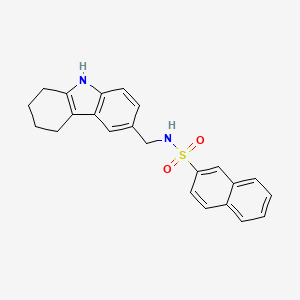

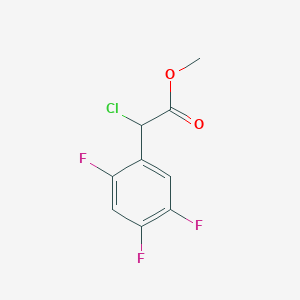

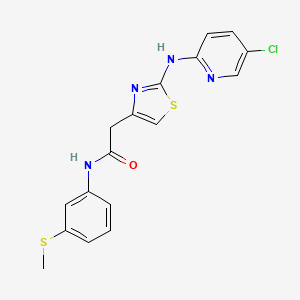

![molecular formula C23H19NO5 B2405508 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate CAS No. 380188-67-0](/img/structure/B2405508.png)

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” is related . It’s a light-yellow to yellow powder or crystals stored in a refrigerator . It has a molecular weight of 217.65 .

Molecular Structure Analysis

The crystal structure of a related compound “2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine” was found to be orthorhombic .

Chemical Reactions Analysis

The synthesis of a related compound involved reactions with PdCl2, xantphos, Cs2CO3, NaH, DMF, and other reagents under various conditions .

Physical And Chemical Properties Analysis

The related compound “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 0.0 .

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study on 2-azetidinone derivatives, which are chemically related to the compound , revealed their potential in antimicrobial and anticancer applications. These derivatives were synthesized from hippuric acid and showed antimicrobial properties against various bacterial and fungal strains. Additionally, they exhibited average anticancer potential against breast cancer (MCF7) cell lines, with certain compounds being identified as potent antimicrobial and anticancer agents. The antimicrobial and anticancer activities were linked to specific structural features, as indicated by QSAR models focusing on topological parameters (Deep et al., 2016).

Radical Scavenging and Antioxidant Properties

Another study focused on derivatives of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates, which share structural similarities with 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate. These compounds were synthesized and characterized for their antioxidant properties. Notably, one of the compounds showed a significant radical scavenging effect, outperforming the standard drug ascorbic acid in hydrogen peroxide scavenging assays. This suggests potential antioxidant applications for similarly structured compounds (Then et al., 2017).

Photochemical and Polymerization Applications

A distinct application area involves the use of 1,3-benzodioxole derivatives in photochemical transformations and as photoinitiators for radical polymerization. One study described a naphthodioxinone derivative that acts as a caged one-component Type II photoinitiator. Upon irradiation, this derivative releases active species capable of initiating polymerization, demonstrating its utility in materials science and polymer chemistry (Kumbaraci et al., 2012).

Pharmacological Properties

The pharmacological properties of benzyl derivatives of diphenylacetic acid, which include structures related to the compound of interest, were investigated. Although these studies primarily focused on solubility and potential antispasmodic activities, they highlight the broad spectrum of pharmacological research associated with such chemical structures (Johnsen et al., 1962).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its bioavailability, have been reported .

Result of Action

Compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate. For instance, the compound’s stability may be affected by exposure to air and light .

properties

IUPAC Name |

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2,2-diphenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c25-21(24-18-11-12-19-20(13-18)29-15-28-19)14-27-23(26)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,22H,14-15H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHQOSDSXIWWCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

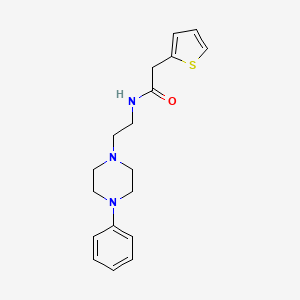

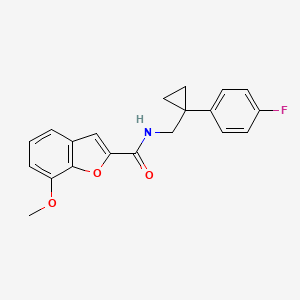

![(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2405425.png)

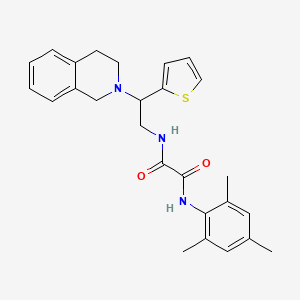

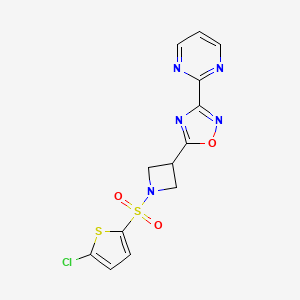

![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)

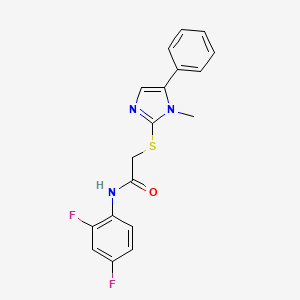

![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)

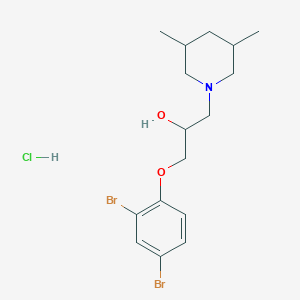

![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)

![N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)